3-Ethyl-2-(morpholin-4-yl)pentan-1-amine
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Overview
Description
“3-Ethyl-2-(morpholin-4-yl)pentan-1-amine” is a chemical compound with the molecular formula C11H24N2O and a molecular weight of 200.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a pentane chain with an ethyl group and an amine group .Physical and Chemical Properties Analysis
“this compound” is predicted to have a melting point of 64.41°C and a boiling point of approximately 282.7°C at 760 mmHg. Its density is predicted to be approximately 1.0 g/cm3. The refractive index is predicted to be n20D 1.48 .Scientific Research Applications
Stereoselective Synthesis
Researchers Sequeira and Chemler (2012) developed a method for the stereoselective synthesis of 2-aminomethyl morpholines using copper(II) 2-ethylhexanoate-promoted addition of an alcohol and an amine across an alkene. This method yielded good to excellent yields and diastereoselectivities, showcasing a potential application of morpholines in organic synthesis (F. C. Sequeira & S. Chemler, 2012).
Catalysis in Hydroamination
Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine. This process formed corresponding beta-phenethylamine products with high yield and regioselectivity, suggesting the utility of morpholine in catalytic processes (M. Utsunomiya & J. Hartwig, 2003).
Corrosion Inhibition
Gao, Liang, and Wang (2007) synthesized tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), and evaluated their inhibitive performance on carbon steel corrosion. Their research indicated that these amines, particularly DMP, acted as effective anodic inhibitors, retarding the anodic dissolution of iron by forming a protective layer on the metal surface (G. Gao, C. Liang, & Hua Wang, 2007).
Sequential Reactions in Ionic Liquids
Lu et al. (2006) catalyzed a series of sequential aldol condensation and Michael addition reactions in ionic liquids using morpholine. This approach highlights the role of morpholine in facilitating environmentally friendly chemical processes with good yields, mild conditions, and lower costs (Leilei Lu et al., 2006).
Kinetics and Mechanism Studies
Kim, Baek, and Um (2009) studied the kinetics and mechanism of Michael-type reactions involving morpholine. Their research provided insights into the reactivity and transition-state structure of these reactions, contributing to a deeper understanding of the chemical behavior of morpholine in different solvents (Song-I Kim, H. Baek, & I. Um, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-ethyl-2-morpholin-4-ylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-10(4-2)11(9-12)13-5-7-14-8-6-13/h10-11H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMTWIVSFPSIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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